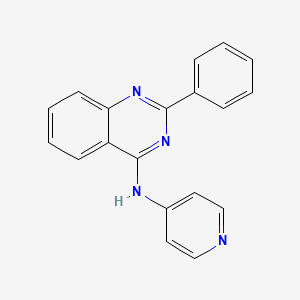

2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H14N4 |

|---|---|

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

2-phenyl-N-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-22-17-9-5-4-8-16(17)19(23-18)21-15-10-12-20-13-11-15/h1-13H,(H,20,21,22,23) |

InChI-Schlüssel |

QGWNGFYEPGNYNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Procedure for Amination

The most direct route involves substituting the 4-chloro group of 2-phenylquinazoline with pyridin-4-amine. As detailed in Search Result, 4-chloro-2-(pyridin-4-yl)quinazoline derivatives react with substituted anilines in refluxing isopropanol (2–24 hours) to yield 4-anilinoquinazolines. For 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine, this method requires:

-

Intermediate Preparation : Synthesis of 4-chloro-2-phenylquinazoline via chlorination of 4-hydroxy-2-phenylquinazoline using phosphorus oxychloride (POCl).

-

Amination : Refluxing the chloro intermediate with pyridin-4-amine in isopropanol, yielding the target compound in 56–77% efficiency.

Reaction Conditions :

-

Solvent : Isopropanol or dimethylformamide (DMF)

-

Temperature : 80–120°C (reflux)

Characterization Data :

Cyclocondensation Routes for Quinazoline Core Formation

Anthranilic Acid-Based Cyclization

An alternative approach constructs the quinazoline ring from anthranilic acid derivatives. Search Result outlines a two-step process:

-

Quinazolinone Synthesis : Reacting anthranilic acid with benzaldehyde derivatives in acetic anhydride to form 2-phenylquinazolin-4(3H)-one.

-

Chlorination and Amination : Treating the quinazolinone with POCl to generate 4-chloro-2-phenylquinazoline, followed by amination with pyridin-4-amine.

Key Observations :

-

Chlorination Efficiency : Yields exceed 80% when using POCl in DMF.

-

Byproducts : Trace sulfur-containing compounds (e.g., dimethyl disulfide) may form if thiourea is employed.

Halogenation-Amination Strategy

Hydroxyquinazoline Precursors

Search Result describes halogenating 4-hydroxy-2-phenylquinazoline with POCl to form the 4-chloro intermediate, which subsequently reacts with pyridin-4-amine. This method avoids multi-step cyclocondensation but requires stringent control of reaction conditions to prevent over-chlorination.

Optimized Parameters :

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 56–77% | 2–24 hours | Straightforward, scalable | Requires POCl, hazardous waste |

| Cyclocondensation | 70–84% | 7–10 hours | Builds quinazoline core in situ | Multi-step, lower atom economy |

| Halogenation-Amination | 65–80% | 3–6 hours | High-purity intermediates | Sensitive to moisture, costly reagents |

Characterization and Quality Control

Spectroscopic Validation

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Phenyl-N-(pyridin-4-yl)chinazolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.

Substitution: Arylamine, Alkylhalogenide, Dimethylformamid.

Hauptprodukte, die gebildet werden:

- Chinazolin-N-oxide (Oxidation)

- Reduzierte Chinazolin-Derivate (Reduktion)

- Substituierte Chinazolin-Derivate (Substitution)

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Research has demonstrated that 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine exhibits potent cytotoxicity against several cancer cell lines, including:

- Ovarian cancer (1A9)

- Lung carcinoma (A-549)

- Breast cancer (MCF-7)

- Glioblastoma (U-87-MG)

In studies, certain derivatives showed strong selective effects on ovarian cancer cells, indicating their potential as targeted therapies .

Breast Cancer Resistance Protein

Recent studies have shown that derivatives of quinazolinamine can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are known to contribute to multidrug resistance in cancer treatment. This inhibition can enhance the efficacy of existing chemotherapeutics by preventing the efflux of drugs from cancer cells .

Antiplatelet Activity

The compound has also been investigated for its antiplatelet properties. Certain derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in treating cardiovascular diseases where platelet aggregation is a concern . This activity is particularly relevant in developing therapies for conditions such as thrombosis.

Kv Inhibition

Another area of research focuses on the compound's ability to inhibit ion channels, specifically Kv 1.5 channels. This action is crucial in managing cardiac arrhythmias, particularly atrial fibrillation. Compounds derived from quinazolinamines have shown robust efficacy in preclinical models, indicating their potential as antiarrhythmic agents .

Synthetic Routes

The synthesis of this compound typically involves reactions between various anilines and quinazoline derivatives under controlled conditions to yield products with specific substituents that enhance biological activity .

Structure-Activity Relationship

The structure of the compound plays a critical role in its biological activity. Modifications at specific positions on the quinazoline ring can significantly impact its potency against different targets, including cancer cell lines and drug resistance proteins.

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents at position 2 of the quinazoline ring and the N-linked group. Below is a comparative analysis of physicochemical data from synthesized derivatives:

Table 1: Physicochemical Properties of Quinazolin-4-amine Derivatives

Key Observations :

- Melting Points : Derivatives with bulkier N-substituents (e.g., indenyl in 11e–11h) exhibit higher melting points (230–247°C) due to enhanced crystal packing .

- Synthesis Yields : Electron-withdrawing groups (e.g., CF$3$ in 2-phenyl-N-(4-CF$3$phenyl)) improve yields (83%) compared to electron-donating groups (e.g., p-tolyl, 66%) .

- Spectral Data : Pyridinyl substituents at position 2 (e.g., 11e) show distinct $^{1}\text{H NMR}$ pyridine proton signals (δ 8.65), while thiophenyl analogs (11f) display characteristic thiophene resonances (δ 7.45–7.80) .

Anticancer Activity

- 2-Phenyl-N-(4-CF$_3$phenyl)quinazolin-4-amine (11) : Demonstrated potent anticancer activity, likely due to the trifluoromethyl group enhancing lipophilicity and target engagement .

- N-(Indenyl)-2-(pyridin-4-yl)quinazolin-4-amine (11e) : Evaluated as a β-glucocerebrosidase modulator, suggesting pyridinyl groups may optimize enzyme binding .

Kinase Inhibition

- AZD0530: A complex quinazolin-4-amine derivative with nanomolar inhibition of c-Src/Abl kinases. While structurally distinct, it highlights the scaffold's versatility for kinase targeting .

SAR Insights :

- Position 2 : Aromatic substituents (phenyl, pyridinyl) improve π-stacking with hydrophobic enzyme pockets.

- N-Substituent : Bulky groups (e.g., indenyl) may hinder bioavailability but enhance target specificity , while smaller groups (e.g., p-tolyl) improve synthetic accessibility .

Biologische Aktivität

2-Phenyl-N-(pyridin-4-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from quinazoline derivatives. The synthetic routes often utilize various coupling reactions to introduce the phenyl and pyridine groups, leading to the desired quinazoline structure. For example, a recent study described the synthesis of various quinazoline derivatives through cyclization reactions involving appropriate aryl-substituted precursors .

Anticancer Activity

This compound has been evaluated for its anticancer properties against several human cancer cell lines. The compound demonstrated notable activity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related quinazoline derivatives showed IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR), highlighting their potential as targeted cancer therapies .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 2.09 |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | A549 | 0.096 |

Antibacterial Activity

The antibacterial activity of this compound has also been investigated. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its antibacterial efficacy .

Table 2: Antibacterial Activity of Quinazoline Derivatives

| Compound | Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory |

| 3-(arylidene-amino)-2-phenylquinazoline | Escherichia coli | Moderate |

Antioxidant Activity

Recent studies have also highlighted the antioxidant potential of quinazoline derivatives, including this compound. These compounds exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The antioxidant activity was measured using DPPH assays, with results indicating strong scavenging abilities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Study 1: Anticancer Mechanism

In a preclinical study examining the mechanism of action of this compound in breast cancer cells, researchers found that the compound induces apoptosis through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt and MAPK. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of quinazoline derivatives against multidrug-resistant strains of bacteria. The results indicated that 2-pheny-N-(pyridin-4-yl)quinazolin-4-amines were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine derivatives?

- Methodological Answer : The synthesis typically involves sequential substitution reactions starting with a quinazoline core. For example, urea or thiourea derivatives are introduced via nucleophilic substitution at the 4-position of the quinazoline ring. Morpholine or pyridine substituents are then added through coupling reactions (e.g., using palladium catalysts or microwave-assisted protocols). A key step is optimizing reaction conditions (temperature, solvent) to enhance yield and purity. Post-synthetic modifications, such as chlorination or methoxy-group introduction, are often employed to diversify the scaffold .

Q. How are spectroscopic techniques like NMR and HRMS utilized in characterizing quinazolin-4-amine derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions. For instance, aromatic protons in the pyridin-4-yl group appear as doublets (δ 8.5–9.0 ppm), while methyl groups resonate as singlets (δ 2.0–2.5 ppm) .

- HRMS : Validates molecular weight and purity. Discrepancies between calculated and observed [M+H]⁺ values (<2 ppm) confirm structural integrity .

Advanced Research Questions

Q. How can 3D-QSAR studies guide the optimization of quinazolin-4-amine derivatives for enhanced pharmacological activity?

- Methodological Answer :

- Step 1 : Align a series of derivatives with known activity (e.g., IC₅₀ values) using molecular docking to a target protein (e.g., EGFR or c-Src kinase).

- Step 2 : Generate a 3D pharmacophore model highlighting critical substituents (e.g., electron-withdrawing groups at the 2-phenyl position enhance kinase inhibition).

- Step 3 : Validate the model using CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate steric/electrostatic fields with activity. This approach identified morpholinylpropoxy groups as key for improving solubility and binding affinity in kinase inhibitors .

Q. What methodologies are employed to evaluate the selectivity of quinazolin-4-amine derivatives against specific kinase targets?

- Methodological Answer :

- Kinase Profiling : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) to test inhibition across a panel of 50–100 kinases. For example, AZD0530 (a quinazoline derivative) showed >100-fold selectivity for c-Src/Abl over other kinases by leveraging its 5-(tetrahydro-2H-pyran-4-yloxy) substituent .

- Cellular Assays : Measure downstream phosphorylation (e.g., Western blot for p-EGFR or p-Src) in cancer cell lines to confirm target engagement and selectivity .

Q. How can computational modeling predict the binding interactions of quinazolin-4-amine derivatives with mutant EGFR isoforms (e.g., L858R/T790M/C797S)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand binding to mutant EGFR structures (PDB: 4ZAU) over 100 ns trajectories to assess stability. For example, diphenyl ether-substituted derivatives form hydrogen bonds with C797 and hydrophobic interactions with L858, overcoming resistance .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between wild-type and mutant EGFR to prioritize compounds with high mutant selectivity .

Q. What strategies address synthetic challenges in chlorination reactions during the preparation of quinazolin-4-amine derivatives?

- Methodological Answer :

- Alternative Reagents : Replace toxic PCl₅ with POCl₃/DBU mixtures for regioselective chlorination at the 6-position .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes, minimizing side products (e.g., over-chlorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.